molecular formula C12H12N6O B12623334 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-70-7

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12623334
CAS No.: 917759-70-7
M. Wt: 256.26 g/mol
InChI Key: DDEMLKYPEBKSKV-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine-2,6-dione.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrido[3,2-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the ethoxy group.

    Pyrido[2,3-d]pyrimidine: Different positioning of nitrogen atoms in the ring system.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

Uniqueness

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

CAS No.

917759-70-7

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H12N6O/c1-2-19-11-10-9(17-12(13)18-11)4-3-8(16-10)7-5-14-15-6-7/h3-6H,2H2,1H3,(H,14,15)(H2,13,17,18)

InChI Key

DDEMLKYPEBKSKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CNN=C3)N

Origin of Product

United States

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